BI-811283
Description
The Aurora Kinase Family: Essential Regulators of Cell Division
The Aurora kinase family comprises a group of serine/threonine kinases that are highly conserved across species and play essential roles in regulating various aspects of the cell cycle, particularly during mitosis and meiosis dergipark.org.trwikipedia.orgfrontiersin.org. In mammals, this family consists of three main members: Aurora kinase A, Aurora kinase B, and Aurora kinase C dergipark.org.trwikipedia.orgfrontiersin.org. These kinases exhibit distinct localization patterns and functions throughout cell division, working in concert with other proteins to ensure proper chromosome assembly and segregation nih.govroyalsocietypublishing.org.
Aurora Kinase A: Roles in Centrosome Maturation and Spindle Assembly
Aurora kinase A (AURKA) is primarily localized at the centrosomes and the mitotic spindle poles from prophase through telophase nih.govmdpi.com. Its activity is crucial for several mitotic events, including centrosome maturation and separation, the formation of the bipolar spindle, stimulation of mitotic entry, chromosome alignment during metaphase, mitotic exit, and cytokinesis dergipark.org.trmdpi.com. AURKA also plays a significant role in spindle orientation by regulating the localization of proteins like NuMA dergipark.org.tr. Activation of centrosomal AURKA in late G2 phase is essential for centrosome maturation and entry into mitosis mdpi.complos.org. Furthermore, AURKA is involved in meiosis, stimulating oocyte maturation, polar-body extrusion, spindle positioning, and metaphase I exit dergipark.org.tr. Dysfunctional AURKA activity can lead to impaired centrosome function and mitotic spindle assembly defects dergipark.org.tr.
Aurora Kinase B: Critical Functions within the Chromosomal Passenger Complex (CPC)
Aurora kinase B (AURKB) is a key component of the chromosomal passenger complex (CPC), a multi-protein complex that also includes Survivin, Borealin, and Inner Centromere Protein (INCENP) dergipark.org.trmdpi.comnih.govbiologists.combiologists.com. The CPC exhibits dynamic localization throughout mitosis, initially associating with centromeres in early mitosis and then relocating to the central spindle and midbody during cytokinesis royalsocietypublishing.orgmdpi.comnih.gov. AURKB, as the catalytic core of the CPC, plays critical roles in chromosome alignment, the correction of erroneous kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis dergipark.org.trroyalsocietypublishing.orgnih.govrupress.org. It phosphorylates histone H3 on serine residues Ser10 and Ser28 in early mitosis, contributing to chromatin modification dergipark.org.trplos.org. AURKB is essential for accurate chromosome segregation and maintaining genomic stability dergipark.org.trnih.gov. Inhibition of AURKB can lead to defective chromosome alignment, dysfunctional SAC, impaired cytokinesis, and subsequent endoreduplication dergipark.org.tr.
Aurora Kinase C: Specialized Roles in Meiosis and Mitosis
Aurora kinase C (AURKC) is a third member of the Aurora kinase family. While predominantly expressed in germ cells and involved in meiosis, AURKC is also present at lower levels in some somatic tissues and has been detected in various cancer cell lines frontiersin.orgplos.org. Similar to AURKB, AURKC can associate with the chromosomal passenger complex ascopubs.orgdergipark.org.trresearchgate.net. In meiosis, AURKC plays a role in the regulation of kinetochore-microtubule attachments, chromosome segregation, the SAC, and cytokinesis dergipark.org.tr. Overexpression of active AURKC has been shown to induce abnormal cell division, leading to centrosome amplification and multinucleation in cell lines plos.org. Research suggests that AURKC may have overlapping functions with AURKB, particularly in early embryonic cell divisions biologists.comresearchgate.net.
Dysregulation of Aurora Kinases in Oncogenesis
Given their fundamental roles in controlling cell division, it is not surprising that dysregulation of Aurora kinases is frequently observed in cancer. Aberrant expression and activity of these kinases can contribute to the uncontrolled proliferation and genomic instability characteristic of malignant cells dergipark.org.trwikipedia.orgnih.gov.
Overexpression and Amplification in Various Malignancies
Overexpression and/or gene amplification of Aurora kinases, particularly AURKA and AURKB, have been detected in a wide range of solid and hematological cancers dergipark.org.trnih.govfrontiersin.orgtandfonline.comaacrjournals.org. AURKA amplification is frequently observed in cancers such as breast, colorectal, and bladder tumors, and is linked to deregulated expression frontiersin.orgaacrjournals.org. Elevated levels of AURKA have been reported in numerous tumor types, including gastric, lung, and liver cancer, and are often associated with poor prognosis and clinical aggressiveness tandfonline.comnih.gov. Similarly, AURKB overexpression is common in various human cancers dergipark.org.trnih.govaacrjournals.orgfrontiersin.org. While AURKC is primarily associated with germ cells, its overexpression has also been observed in several cancers, although its precise oncogenic function in these contexts is still being investigated dergipark.org.trplos.org.
Contribution to Chromosomal Instability and Aneuploidy
Dysregulation of Aurora kinases directly contributes to chromosomal instability (CIN) and aneuploidy, conditions where cells have an abnormal number of chromosomes dergipark.org.trwikipedia.orgnih.govfrontiersin.orgnih.gov. Aberrant Aurora kinase activity can lead to failures in centrosome function, spindle assembly, chromosomal alignment, and cytokinesis, ultimately resulting in mitotic abnormalities and genetic instability dergipark.org.trfrontiersin.org. Overexpression of AURKA has been functionally linked to oncogenic transformation, mainly through the development of centrosome amplification and CIN frontiersin.org. Similarly, overexpression of AURKB has been shown to induce defective chromosome segregation and aneuploidy in cell models nih.gov. The resulting aneuploidy and genetic instability are significant drivers of tumorigenesis and tumor progression wikipedia.orgnih.govfrontiersin.orgnih.gov.
BI-811283, as an inhibitor of Aurora kinases, particularly Aurora B, disrupts these critical mitotic processes. Preclinical studies have shown that this compound inhibits human Aurora B kinase activity with an IC50 value of 9 nM, and also inhibits Aurora A and C with IC50 values of 70 nM and 17 nM, respectively researchgate.netaacrjournals.org. In vitro studies using various human cancer cell lines demonstrated that this compound inhibits proliferation with EC50 values typically in the range of 2 to 14 nM researchgate.netnih.govascopubs.orgaacrjournals.org. Treatment with this compound has been shown to result in a rapid inhibition of histone H3 phosphorylation, a marker of Aurora B inhibition researchgate.netnih.govaacrjournals.org. This inhibition leads to an increase in polyploid cells, a characteristic phenotype of Aurora B inhibition, followed by senescence and apoptosis in a subset of cells researchgate.netnih.govascopubs.orgaacrjournals.org. In vivo studies using xenograft models of human cancers, including non-small cell lung cancer and colorectal carcinoma, have demonstrated that this compound can inhibit tumor growth and, in some cases, lead to tumor regression nih.govascopubs.org. These findings highlight the potential of targeting Aurora kinases, specifically Aurora B with compounds like this compound, as a strategy to induce mitotic catastrophe, genomic instability, and ultimately inhibit the proliferation of cancer cells that rely on the proper function of these kinases.
Here is a data table summarizing the kinase inhibition profile of this compound:
| Kinase | IC50 (nM) |
| Aurora B | 9 researchgate.netaacrjournals.org |
| Aurora C | 17 researchgate.netaacrjournals.org |
| Aurora A | 70 researchgate.netaacrjournals.org |
Here is a data table summarizing the antiproliferative activity of this compound in cancer cell lines:
| Activity | EC50 Range (nM) | Cell Lines Tested |
| Inhibition of proliferation | 2 to 14 researchgate.netaacrjournals.org | >20 human cancer cell lines of different tissue origin researchgate.netnih.govascopubs.orgaacrjournals.org |
Rationale for Aurora Kinase Inhibition as a Therapeutic Strategy in Oncology
The frequent overexpression and critical roles of Aurora kinases in facilitating the rapid and often aberrant cell division characteristic of cancer make them attractive targets for therapeutic intervention. dergipark.org.trcreative-diagnostics.comnih.gov Inhibiting the activity of these kinases is hypothesized to disrupt the mitotic process in cancer cells, leading to cell cycle arrest, induction of apoptosis (programmed cell death), or senescence (irreversible growth arrest). researchgate.netwikipedia.orgashpublications.org
Targeting Aurora A can lead to centrosome separation and maturation defects and spindle aberrations. creative-diagnostics.comnih.gov Overexpression of Aurora A has been linked to chromosomal instability and is associated with poor prognosis in various cancers. frontiersin.orgfrontiersin.org It has also been implicated in acquired resistance to targeted therapies. youtube.com
Aurora B, as a central component of the CPC, is essential for accurate chromosome segregation. mdpi.comencyclopedia.pub Its overexpression has been observed in several human cancers and is associated with poor prognosis. mdpi.comencyclopedia.pubresearchgate.net Inhibition of Aurora B kinase leads to defective mitosis, often resulting in polyploidy (cells with abnormal numbers of chromosomes) and subsequent cell death or senescence. researchgate.netmdpi.comwikipedia.orgresearchgate.netresearchgate.net
The differential roles and localization of Aurora A and B have led to the development of both selective and pan-Aurora kinase inhibitors. The rationale is that by interfering with the function of these key mitotic regulators, the proliferation of cancer cells can be suppressed. creative-diagnostics.comnih.gov
This compound is a chemical compound developed as a potent inhibitor of Aurora B kinase. researchgate.netresearchgate.netmedkoo.comnih.gov It functions as an adenosine (B11128) triphosphate (ATP)-competitive, reversible inhibitor, binding to the ATP binding pocket of Aurora B kinase and inhibiting its function in cell division. researchgate.netwikipedia.orgresearchgate.netmedkoo.comnih.gov Preclinical studies have investigated the activity of this compound against various cancer cell lines and in xenograft models, providing detailed research findings on its mechanism and effects. researchgate.netresearchgate.netnih.gov
Preclinical data indicates that this compound inhibits human Aurora B kinase activity with an IC50 value of 9 nM. researchgate.netresearchgate.netnih.gov It also shows inhibitory activity against Aurora C and Aurora A, with IC50 values of 17 nM and 70 nM, respectively, demonstrating a degree of selectivity for Aurora B. researchgate.net In a panel of 46 additional kinases, this compound at a concentration of 1000 nM inhibited only 7 by more than 50%. researchgate.net
In vitro studies have shown that this compound exhibits broad antiproliferative activity in various human cancer cell lines, with half-maximal effective concentration (EC50) values typically ranging from 2 to 14 nM. researchgate.netresearchgate.netnih.gov Treatment with this compound has been shown to rapidly inhibit histone H3 phosphorylation, a marker of Aurora B kinase inhibition. researchgate.netresearchgate.netnih.gov This inhibition leads to an increase in polyploid cells due to failed mitosis, followed by the induction of senescence and apoptosis in a subset of cells. researchgate.netresearchgate.netnih.gov
In vivo studies using murine xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma have demonstrated that this compound can inhibit tumor progression in a dose-dependent manner, with tumor regression observed in some cases. researchgate.netresearchgate.netnih.gov A decrease in phosphorylated histone H3 was also observed in these models, indicating target engagement. nih.gov
The detailed research findings on this compound's potency, selectivity, and effects on cancer cells in preclinical models support the rationale for targeting Aurora B kinase in oncology.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| Aurora B | 9 |
| Aurora C | 17 |
| Aurora A | 70 |
Data derived from preclinical studies. researchgate.netresearchgate.netnih.gov
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Effect | Concentration/Range | Observation |
| Antiproliferative activity (EC50) | 2 - 14 nM | Broad activity in >20 human cancer cell lines. researchgate.netresearchgate.net |
| Inhibition of pHH3 | Rapid (<1 h) | Observed in NCI-H460 non-small cell lung cancer cells. researchgate.net |
| Increase in polyploid cells | >80% by 48 h | Observed in treated cells. researchgate.netresearchgate.netnih.gov |
| Increase in senescent cells | Markedly increased by 96 h | Observed in treated cells. researchgate.net |
| Increase in cells with nuclear fragmentation | Increased after 72-96 h | Indicative of apoptosis. researchgate.net |
Data derived from preclinical in vitro studies. researchgate.netresearchgate.netnih.gov
This compound: A Specific Inhibitor of Aurora B Kinase in Preclinical Development
Properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Bi 811283: a Specific Inhibitor of Aurora B Kinase in Preclinical Development
Developmental History and Research Rationale
The rationale behind developing inhibitors targeting mitosis, such as Aurora B kinase inhibitors, stems from the critical role of mitotic processes in cell proliferation. aacrjournals.org Aurora B kinase's involvement in coordinating multiple steps of mitosis, including chromosome segregation and cytokinesis, and its overexpression in various cancers, positions it as an attractive target for anticancer drug development. researchgate.netascopubs.org BI-811283 was developed by Boehringer Ingelheim as an antineoplastic therapy. wikipedia.orgmedkoo.comnih.gov Preclinical research aimed to evaluate its potential as a potent and selective inhibitor of Aurora B kinase and its effects on cancer cell proliferation and tumor growth. researchgate.netaacrjournals.orgwikipedia.org Studies demonstrated that inhibiting Aurora B kinase with this compound in cancer cells leads to the formation of polyploid cells with severe chromosomal abnormalities, which subsequently stop dividing or undergo cell death. wikipedia.orgmedkoo.com This mechanism provided a strong basis for investigating this compound in preclinical models. researchgate.netaacrjournals.orgwikipedia.org
Detailed Research Findings:
Preclinical in vitro studies showed that this compound exhibited broad antiproliferative activity across a panel of 24 tumor cell lines from different tissue origins, with half-maximal effective concentrations (EC50) generally below 14 nM. nih.govresearchgate.netresearchgate.net Within one hour of treatment, a reduction in phosphorylated histone H3 (pHH3), a marker of Aurora B activity, was observed, indicating target inhibition. nih.govresearchgate.netresearchgate.net Treatment with this compound resulted in a significant increase in the fraction of polyploid cells, reaching up to 80% within 48 hours in some cell lines, such as the non-small cell lung cancer line NCI-H460. researchgate.netaacrjournals.org This polyploidy was accompanied by an increase in cell volume. researchgate.netaacrjournals.org Subsequently, a subset of these cells became senescent, and a slow onset of apoptosis was observed in a fraction of cells after 72 to 96 hours, indicated by an increase in cleaved poly (ADP-ribose) polymerase and nuclear fragmentation. nih.govresearchgate.netaacrjournals.org
In vivo studies using nude mouse xenograft models of human non-small cell lung cancer and colorectal carcinoma demonstrated that this compound dose-dependently inhibited tumor growth. researchgate.netascopubs.org Tumor regression was also observed in some cases at the maximum tolerated dose in these models. researchgate.netascopubs.org Histological examination of treated tumors revealed an accumulation of enlarged, multinucleated cells, consistent with the expected mechanism of Aurora B inhibition. ascopubs.org
Summary of Preclinical In Vitro Findings:
| Endpoint | Observation | Concentration/Value | Reference |
| Aurora B Kinase Inhibition | Potent inhibition (IC50) | 9 nM | nih.govresearchgate.netaacrjournals.org |
| Antiproliferative Activity | Broad activity across diverse cancer cell lines | EC50 < 14 nM | nih.govresearchgate.netaacrjournals.org |
| pHH3 Reduction | Rapid inhibition (within 1 hour) | Not specified (qualitative) | nih.govresearchgate.netaacrjournals.org |
| Polyploidy Induction | Increase in polyploid cells (e.g., >80% in NCI-H460) | Observed within 48 hours | researchgate.netaacrjournals.org |
| Senescence Induction | Marked increase in senescent cells | Observed within 96 hours | researchgate.netaacrjournals.org |
| Apoptosis Induction | Slow onset of apoptosis in a fraction of cells | Observed after 72-96 hours | researchgate.netaacrjournals.org |
Molecular Classification: Small Molecule ATP-Competitive Inhibitor
This compound is classified as a small molecule inhibitor. wikipedia.orgmedkoo.com Its mechanism of action involves selectively binding to the ATP-binding pocket of the Aurora B kinase protein, thereby inhibiting its enzymatic function in cell division. wikipedia.orgmedkoo.comnih.gov This interaction is described as adenosine (B11128) triphosphate (ATP)-competitive and reversible. nih.govresearchgate.net By competing with ATP for binding to the kinase domain, this compound prevents Aurora B from phosphorylating its substrates, disrupting the downstream signaling pathways that regulate mitosis. wikipedia.orgmedkoo.com While primarily a potent inhibitor of Aurora B (IC50 of 9 nM), preclinical data also indicate some inhibitory activity against Aurora A and Aurora C kinases, with IC50 values of 70 nM and 17 nM, respectively, at a concentration of 1000 nM. researchgate.netaacrjournals.org However, its potency is significantly higher for Aurora B. researchgate.netaacrjournals.org
| Compound | PubChem CID |
| This compound | 24857604 |
| Aurora B | 9936 |
| Aurora A | 9212 |
| Aurora C | 6790 |
| ATP | 5950 |
Molecular and Cellular Pharmacology of Bi 811283
Target Engagement and Kinase Selectivity
BI-811283 is characterized by its ability to bind to and inhibit Aurora B kinase. researchgate.netwikipedia.orgmedkoo.com Studies have investigated its inhibition profile in enzymatic assays and its selectivity across the broader kinome.
Aurora B Kinase Inhibition Profile in Enzymatic Assays
In enzymatic assays, this compound has demonstrated potent inhibition of human Aurora B kinase activity. The half-maximal inhibitory concentration (IC50) for Aurora B has been reported as 9 nM. researchgate.netaacrjournals.orgascopubs.orgnih.gov This indicates a high affinity and inhibitory effect on the enzyme's function. The inhibition is described as ATP-competitive and reversible. researchgate.netnih.gov
Table 1: Aurora Kinase Inhibition by this compound in Enzymatic Assays
| Kinase | IC50 (nM) |
| Aurora B | 9 |
| Aurora C | 17 |
| Aurora A | 70 |
Cross-Reactivity and Selectivity Towards Aurora A and C Kinases
While primarily targeting Aurora B, this compound also exhibits inhibitory activity against other members of the Aurora kinase family, albeit at higher concentrations. In enzymatic assays, the IC50 values for Aurora C and Aurora A were reported as 17 nM and 70 nM, respectively. researchgate.netaacrjournals.org This suggests a degree of selectivity for Aurora B compared to Aurora A and C.
Broader Kinome Selectivity Profiling
Broader kinome profiling has been conducted to assess the selectivity of this compound against a wider range of kinases. In a panel of 46 additional kinases representative of the human kinome, this compound at a concentration of 1000 nM inhibited 7 kinases by more than 50%. researchgate.netaacrjournals.org This indicates that while it has primary activity against Aurora kinases, there is some off-target inhibition at higher concentrations. Research also suggests over 2000-fold selectivity against kinases such as FLT3 and KIT. smolecule.com
Table 2: Broader Kinome Selectivity of this compound
| Kinase Panel Size | Concentration Tested (nM) | Number of Kinases Inhibited > 50% |
| 46 | 1000 | 7 |
Impact on Mitotic Progression and Cell Cycle Dynamics
The inhibition of Aurora B kinase by this compound leads to significant disruptions in mitotic progression and cell cycle dynamics. Aurora B is a key component of the chromosomal passenger complex (CPC) and plays crucial roles in various mitotic processes. nih.govmdpi.comwikipedia.org
Disruption of Chromosome Condensation and Segregation
Aurora B is involved in regulating chromosome condensation, congression, and segregation. researchgate.netmdpi.comwikipedia.orgresearchgate.net Inhibition of Aurora B by this compound disrupts these processes, leading to abnormal chromosome alignment and segregation. medkoo.comcancer.gov This disruption can result in the formation of cells with an abnormal number of chromosomes, a state known as aneuploidy or polyploidy. researchgate.netwikipedia.orgmedkoo.comascopubs.orgnih.gov Studies have shown that treatment with this compound can lead to a significant increase in the fraction of polyploid cells, with observations of up to 80% of cells becoming polyploid within 48 hours in some cell lines. researchgate.netresearchgate.netaacrjournals.orgascopubs.orgnih.gov This polyploid phenotype is characteristic of Aurora B inhibition. researchgate.netaacrjournals.org Rapid inhibition of histone H3 phosphorylation, a marker of Aurora B activity, is observed shortly after treatment. researchgate.netresearchgate.netaacrjournals.orgnih.gov
Impairment of Spindle Assembly Checkpoint (SAC) Function
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to the mitotic spindle. Aurora B plays a role in regulating the SAC. mdpi.comwikipedia.org Inhibition of Aurora B by this compound can impair SAC function. medkoo.comaacrjournals.org This impairment, coupled with defective kinetochore-microtubule attachments due to Aurora B inhibition, can lead to mitotic checkpoint override. ascopubs.org As a result, cells may prematurely exit mitosis without proper chromosome segregation, contributing to aneuploidy and ultimately leading to cell death or senescence. researchgate.netmedkoo.comresearchgate.netaacrjournals.orgascopubs.org
Induction of Mitotic Catastrophe and Premature Mitotic Exit
Inhibition of Aurora B kinase activity by this compound disrupts the normal progression of mitosis. Aurora B plays a critical role in the spindle assembly checkpoint (SAC), which ensures proper chromosome alignment before the cell proceeds to anaphase. Inhibition of Aurora B by this compound can abrogate this checkpoint, leading to premature mitotic exit even when chromosomes are not correctly attached or aligned. This premature exit without proper cytokinesis results in severe mitotic errors and can induce mitotic catastrophe, a form of cell death that occurs following aberrant mitosis.
Downstream Cellular Consequences
Inhibiting Aurora B kinase with this compound leads to several significant downstream cellular consequences in cancer cell populations.
Induction of Polyploidy and Aneuploidy
A prominent effect of Aurora B inhibition by this compound is the induction of polyploidy, a state where cells contain more than the normal diploid number of chromosomes. medkoo.comwikipedia.org This occurs because the cells undergo DNA replication but fail to complete a successful mitosis and cytokinesis due to the compromised Aurora B function. Studies in the non-small cell lung cancer cell line NCI-H460 demonstrated a marked increase in the fraction of polyploid cells, rising from less than 5% to over 80% within 48 hours of treatment with this compound. medkoo.com Aurora B's normal function is crucial for faithful chromosome segregation, and its inhibition contributes to numerical genomic instability, including aneuploidy (an abnormal number of chromosomes). nih.govmedkoo.comwikipedia.org Histological examination of tumors treated with this compound has revealed the accumulation of enlarged, multinucleated cells, consistent with the expected outcome of Aurora B inhibition and failed cytokinesis. medkoo.com
Interactive Table 1: Induction of Polyploidy in NCI-H460 Cells by this compound
| Treatment Duration | Fraction of Polyploid Cells |
| Before treatment | <5% |
| 48 hours | >80% |
Promotion of Senescence in Cancer Cell Populations
In addition to inducing polyploidy, treatment with this compound has been shown to promote senescence in cancer cell populations. medkoo.com Senescence is a state of stable cell cycle arrest, which can be triggered by various cellular stresses, including irreparable DNA damage or aberrant mitotic events. In NCI-H460 cell cultures, the fraction of senescent cells significantly increased from less than 3% to 25% within 96 hours following this compound treatment. medkoo.com Senescence was typically identified using staining for senescence-associated beta-galactosidase (SA-ß-Gal) activity. medkoo.com
Interactive Table 2: Induction of Senescence in NCI-H460 Cells by this compound
| Treatment Duration | Fraction of Senescent Cells |
| Before treatment | <3% |
| 96 hours | 25% |
Mechanisms of Apoptosis Induction (e.g., PARP Cleavage, Nuclear Fragmentation)
While polyploidy and senescence are significant outcomes, this compound also induces apoptosis in cancer cells. medkoo.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or abnormal cells. The induction of apoptosis by this compound can be a consequence of the mitotic errors and genomic instability caused by Aurora B inhibition. Hallmarks of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP) and nuclear fragmentation, have been observed following treatment with this compound. medkoo.com PARP is a nuclear protein that is cleaved by caspases during the execution phase of apoptosis, and its cleavage is considered a classical indicator of apoptotic cell death. In NCI-H460 cells, an increase in cleaved PARP and nuclear fragmentation was detected after 72 to 96 hours of treatment with this compound, although the fraction of cells undergoing apoptosis was smaller (up to 7% after 96 hours) compared to the fraction becoming polyploid or senescent. medkoo.com Apoptosis was assessed using methods like Western blotting for cleaved PARP and microscopic examination of DAPI-stained cells to identify nuclear fragmentation. medkoo.com
Biomarkers of Target Inhibition (e.g., Phosphorylated Histone H3 (pHH3) Reduction)
To assess the pharmacodynamic effects of this compound and confirm target engagement, researchers have utilized biomarkers that reflect the inhibition of Aurora B kinase activity. A key and widely used biomarker for Aurora B inhibition is the reduction in the phosphorylation of histone H3 at serine 10 (pHH3). medkoo.comwikipedia.org Histone H3 is a direct substrate of Aurora B, and its phosphorylation at this specific site is regulated by Aurora B during mitosis. wikipedia.org
Preclinical studies demonstrated that treatment with this compound resulted in a rapid inhibition of histone H3 phosphorylation, observed within 1 hour in NCI-H460 cells. medkoo.comwikipedia.org In clinical trials, pharmacodynamic assessments included analyzing pHH3 levels, often through immunohistochemistry on skin biopsies. medkoo.comwikipedia.org A trend towards a decrease in pHH3 levels with increasing doses of this compound has been reported, indicating effective target inhibition in patients. medkoo.comwikipedia.org While caspase-cleaved CK-18 was also explored as a potential apoptosis biomarker in plasma, it showed variability and no consistent correlation with this compound exposure in some studies. medkoo.comwikipedia.org Therefore, pHH3 has served as a valuable biomarker for confirming the inhibition of Aurora B kinase activity by this compound.
Preclinical Antitumor Efficacy of Bi 811283
In Vitro Studies: Broad Antiproliferative Activity in Cancer Cell Lines
Preclinical in vitro studies have consistently demonstrated that BI-811283 exhibits broad antiproliferative activity across a diverse collection of human cancer cell lines nih.govresearchgate.netresearchgate.netaacrjournals.org.
Efficacy Across Diverse Tissue Origins (e.g., Lung, Colorectal, Pancreatic, Hematopoietic)
This compound has shown effectiveness in inhibiting the proliferation of tumor cell lines derived from a variety of tissue origins nih.govresearchgate.netresearchgate.netaacrjournals.org. This broad activity includes cell lines originating from non-small cell lung cancer, colorectal carcinoma, and pancreatic carcinoma nih.govresearchgate.net. Furthermore, studies have indicated activity against hematopoietic malignancies, such as acute myeloid leukemia (AML) cell lines nih.govresearchgate.netsmolecule.com. The compound's antiproliferative effects have been observed in a panel comprising 24 tumor cell lines representing different tissue types nih.govresearchgate.netresearchgate.netascopubs.org. This compound has been described as inhibiting the proliferation of cancer cells independently of their tissue origin or oncogenome status researchgate.netaacrjournals.org.
Concentration-Dependent Growth Inhibition (e.g., EC50 Values)
The inhibition of cancer cell proliferation by this compound in vitro is characterized by a concentration-dependent relationship nih.govresearchgate.netaacrjournals.orgwikipedia.org. In a panel of over 20 human cancer cell lines, the half-maximal effective concentration (EC50) values required to inhibit proliferation were found to be in the low nanomolar range, specifically between 2 and 14 nM researchgate.netaacrjournals.org. Across a panel of 24 diverse cancer cell lines, all tested lines showed EC50 values below 14 nM researchgate.netascopubs.org. This indicates that this compound is a potent inhibitor of cell proliferation in these in vitro models researchgate.netaacrjournals.org.
Here is a summary of representative EC50 values observed in in vitro studies:
| Cancer Cell Line Origin | EC50 Range (nM) |
| Diverse (Panel of >20) | 2 - 14 researchgate.netaacrjournals.org |
| Diverse (Panel of 24) | < 14 researchgate.netascopubs.org |
In Vivo Studies: Inhibition of Tumor Growth in Xenograft Models
The antitumor efficacy of this compound has also been evaluated in in vivo studies utilizing human cancer xenograft models in mice nih.govresearchgate.netaacrjournals.org.
Efficacy in Solid Tumor Xenografts (e.g., Non-Small Cell Lung Cancer, Colon Carcinoma, Pancreatic Carcinoma)
This compound has demonstrated efficacy in inhibiting the growth of solid tumors in various xenograft models nih.govresearchgate.netresearchgate.netaacrjournals.orgascopubs.orgwikipedia.orgnih.gov. Studies using in vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma have shown that the inhibition of Aurora B kinase by this compound leads to a dose-dependent inhibition of tumor growth nih.govresearchgate.netwikipedia.org. Inhibited tumor progression has been observed in murine xenografts of human non-small cell lung cancer and colorectal carcinomas nih.govnih.gov.
Activity in Hematological Malignacy Models (e.g., Acute Myeloid Leukemia)
In addition to its effects on solid tumors, this compound has shown antitumor activity in preclinical models relevant to hematological malignancies nih.govresearchgate.netaacrjournals.org. This includes demonstrated activity in acute myeloid leukemia (AML) cell lines nih.govresearchgate.netsmolecule.com.
Dose-Dependent Tumor Growth Inhibition and Regression Observed in Preclinical Models
In vivo studies have consistently shown that this compound inhibits tumor growth in a dose-dependent manner in xenograft models nih.govresearchgate.netresearchgate.netascopubs.org. At certain dose levels, including the maximum tolerated dose in some preclinical models, tumor regression has been observed in a subset of treated animals researchgate.netascopubs.org. For example, in nude mouse xenograft models of human NSCLC and CRC, this compound inhibited tumor growth dose-dependently, and tumor regression was reported in some animals at the maximum tolerated dose ascopubs.org. Histological examination of treated tumors revealed an accumulation of enlarged, multinucleated cells, which is consistent with the expected mechanism of Aurora B inhibition researchgate.netascopubs.org.
Here is a summary of observed in vivo effects:
| Xenograft Model Type | Observed Effect |
| Solid Tumors (NSCLC, Colon, Pancreas) | Dose-dependent inhibition of tumor growth, tumor regression in some cases nih.govresearchgate.netascopubs.orgwikipedia.org |
| Hematological Malignancies (AML cell lines tested in vitro) | Antitumor activity nih.govresearchgate.netsmolecule.com |
Structural Biology and Chemical Optimization in Preclinical Research
Co-crystal Structures of BI-811283 with Aurora B Kinase (e.g., PDB Code: 5K3Y)
The three-dimensional structure of this compound in complex with its target, Aurora B kinase, has been elucidated through X-ray crystallography, providing critical insights into its binding mode. The crystal structure of the Xenopus laevis Aurora B/INCENP complex with this compound was deposited in the Protein Data Bank (PDB) with the accession code 5K3Y. rcsb.org This structure, resolved at 1.60 Å, reveals that this compound binds to the ATP-binding pocket of the kinase, acting as an ATP-competitive inhibitor. researchgate.netmdpi.comwikipedia.org
The diaminopyrimidine core of this compound forms key hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. The detailed atomic interactions observed in the 5K3Y structure confirm the basis for the compound's high affinity and selectivity for Aurora B. This structural information is invaluable for understanding the molecular basis of its inhibitory activity.
Interactive Table 1: Crystallographic Data for PDB Entry 5K3Y
| Parameter | Value |
|---|---|
| PDB ID | 5K3Y |
| Method | X-RAY DIFFRACTION |
| Resolution | 1.60 Å |
| R-Value Work | 0.180 |
| R-Value Free | 0.201 |
| Organism | Xenopus laevis |
Structure-Activity Relationships (SAR) and Design Principles of Aurora B Inhibitors
The development of potent and selective Aurora B inhibitors like this compound relies on a deep understanding of structure-activity relationships (SAR). SAR studies explore how specific chemical features of a molecule contribute to its biological activity. This compound belongs to the diaminopyrimidine class of compounds. mdpi.com Its design is a result of optimizing interactions within the ATP-binding site of Aurora B.
Key design principles for Aurora B inhibitors often involve:
Hinge-Binding Motif: A core scaffold, such as the diaminopyrimidine in this compound, capable of forming critical hydrogen bonds with the kinase hinge region.
Hydrophobic Pocket Interactions: Lipophilic moieties that can occupy hydrophobic pockets within the active site to enhance binding affinity.
Solvent-Exposed Region Modifications: Groups extending towards the solvent-exposed region of the active site, which can be modified to fine-tune physicochemical properties like solubility and cell permeability without disrupting core binding interactions.
This compound is a highly potent inhibitor of Aurora B, with a half-maximal inhibitory concentration (IC₅₀) reported to be 9 nM. nih.gov Its selectivity is a crucial aspect of its design, as off-target inhibition of other kinases, including the closely related Aurora A kinase, could lead to different biological outcomes. The development of selective inhibitors is a guiding principle in the field, aiming to isolate the effects of targeting a specific kinase. For comparison, other notable Aurora B inhibitors have been developed with varying selectivity profiles.
Interactive Table 2: Comparative Inhibitory Potency of Select Aurora Kinase Inhibitors
| Compound | Target(s) | Aurora B IC₅₀ (nM) | Aurora A IC₅₀ (nM) |
|---|---|---|---|
| This compound | Aurora B | 9 nih.gov | - |
| GSK1070916 | Aurora B/C | 0.38 mdpi.com | >100 mdpi.com |
| Barasertib (AZD1152) | Aurora B | 0.37 mdpi.com | >1000 mdpi.com |
Strategies for Chemical Modification and Analog Synthesis for Research Purposes
The synthesis of analogs of a lead compound like this compound is a standard strategy in preclinical research to further probe biological function, optimize properties, and explore the chemical space around the core scaffold. Based on its known structure, several strategies for chemical modification could be employed for research purposes:
Modification of the Cyclopentyl Group: The (1R,2S)-2-(isopropylcarbamoyl)cyclopentylamino group is crucial for binding. Synthesizing analogs with alterations to the cyclopentyl ring (e.g., changing ring size, introducing heteroatoms) or the isopropylcarbamoyl moiety could be used to investigate the tolerance for steric bulk and the specific hydrophobic and hydrogen-bonding interactions in this part of the binding pocket.
Exploration of the Solvent-Exposed Benzamide Moiety: The N-methyl-N-(1-methylpiperidin-4-yl)benzamide portion of the molecule is directed towards the solvent-exposed region. This site is an ideal target for modification to improve properties such as solubility or to attach probes (e.g., fluorescent tags, biotin) for use in biochemical and cellular assays without affecting the core kinase-inhibitor interaction.
These synthetic efforts would generate a library of related compounds, enabling more detailed SAR studies and potentially leading to the identification of new chemical tools with different selectivity profiles or improved research utility.
Investigative Methodologies in Bi 811283 Research
Enzymatic Kinase Assays for Potency and Selectivity Assessment
Enzymatic kinase assays are fundamental tools used to determine the potency and selectivity of compounds like BI-811283 against their target kinases and a panel of other kinases. These assays measure the ability of a compound to inhibit the catalytic activity of a purified enzyme. For this compound, enzymatic assays have shown it to be a potent inhibitor of human Aurora B kinase, with a half-maximal inhibitory concentration (IC₅₀) of 9 nM. researchgate.netaacrjournals.orgmdpi.com Selectivity profiling against other kinases is crucial to understand potential off-target effects. Studies have shown that this compound inhibits Aurora A and C kinases with higher IC₅₀ values (70 nM and 17 nM, respectively), indicating a degree of selectivity for Aurora B. researchgate.netaacrjournals.org Furthermore, in a panel of 46 additional kinases, this compound at 1000 nM inhibited only 7 by more than 50%, and research indicates over 2000-fold selectivity against kinases such as FLT3 and KIT. researchgate.netaacrjournals.orgsmolecule.com
| Kinase | IC₅₀ (nM) |
|---|---|
| Aurora B | 9 |
| Aurora C | 17 |
| Aurora A | 70 |
| FLT3 | >1000* |
| KIT | >1000* |
*Based on >2000-fold selectivity over Aurora B (9 nM).
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are widely used to assess the effect of this compound on the growth and survival of cancer cells. These assays measure parameters such as metabolic activity or DNA synthesis to determine the number of viable cells after treatment. This compound has demonstrated broad antiproliferative activity in a panel of 24 tumor cell lines of different tissue origins, with half-maximal effective concentrations (EC₅₀) generally below 14 nM. researchgate.netaacrjournals.orgnih.govascopubs.org Inhibition of cell proliferation has been tested using methods such as Alamar blue and thymidine (B127349) incorporation assays. ascopubs.org
Flow Cytometry for Cell Cycle Analysis and DNA Content
Flow cytometry is a powerful technique used to analyze the DNA content of cells and determine their distribution across different phases of the cell cycle (G1, S, G2/M). By staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) or Hoechst 33342, researchers can quantify the amount of DNA in individual cells. researchgate.netabcam.comcaister.com Inhibition of Aurora B kinase by this compound is expected to disrupt proper chromosome segregation during mitosis, leading to the formation of polyploid cells (cells with more than the normal diploid DNA content). researchgate.netaacrjournals.orgnih.govascopubs.orgmedkoo.com Flow cytometry analysis has confirmed that treatment with this compound leads to a significant increase in the fraction of polyploid cells, with observations of up to 80% polyploidy within 48 hours of treatment in some cell lines. researchgate.netaacrjournals.orgnih.govascopubs.org Cell cycle status has been assessed by DNA content analysis using instruments like the FACScalibur or Cellomics ArrayScan. researchgate.netaacrjournals.orgresearchgate.net
Immunofluorescence and Western Blotting for Molecular Marker Analysis (e.g., pHH3, Cleaved PARP)
Immunofluorescence and Western blotting are key techniques for analyzing the expression and modification of specific proteins involved in cellular processes affected by this compound, such as mitosis and apoptosis.
Phosphorylated Histone H3 (pHH3): Phosphorylation of histone H3 at serine 10 is a well-established marker of mitosis and a direct substrate of Aurora B kinase. researchgate.netaacrjournals.orgnih.govresearchgate.netresearchgate.net Immunofluorescence (e.g., using Cellomics ArrayScan) and Western blotting are used to detect changes in pHH3 levels, serving as a pharmacodynamic marker of Aurora B kinase inhibition. researchgate.netaacrjournals.orgresearchgate.net Studies have shown that treatment with this compound results in a rapid reduction in pHH3 levels, often within 1 hour, indicating effective target engagement. researchgate.netaacrjournals.orgnih.gov Immunohistochemistry for pHH3 on skin biopsies has also been used in clinical studies to assess Aurora B kinase inhibition. researchgate.netnih.govresearchgate.net
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair that is cleaved by caspases during apoptosis. biolegend.comabcam.co.jp Detection of the cleaved form of PARP by Western blotting is a common method to assess the induction of apoptosis. researchgate.netaacrjournals.orgascopubs.org Studies on this compound have utilized Western blotting for cleaved PARP to monitor the apoptotic response in treated cells. researchgate.netaacrjournals.orgascopubs.org An increase in cleaved PARP has been observed after treatment, often appearing later than the induction of polyploidy, indicating apoptosis as a subsequent event in a subset of cells. researchgate.netaacrjournals.org Microscopic enumeration of DAPI-stained cells showing nuclear fragmentation is another method used in conjunction with cleaved PARP analysis to assess apoptosis. researchgate.netaacrjournals.org
Senescence-Associated Beta-Galactosidase Staining
Cellular senescence is a state of stable cell cycle arrest. Senescence-associated beta-galactosidase (SA-β-Gal) activity, typically detected at pH 6.0, is a widely used biomarker for identifying senescent cells. nih.govwikipedia.org Studies investigating this compound have employed SA-β-Gal staining to determine if Aurora B inhibition induces senescence in cancer cells. researchgate.netaacrjournals.orgascopubs.org Research has shown that a subset of cells treated with this compound become senescent, with a marked increase in the fraction of senescent cells observed over time, for instance, increasing from less than 3% to 25% within 96 hours in certain cell lines. researchgate.netaacrjournals.orgnih.gov
Establishment and Analysis of In Vivo Xenograft Models
In vivo xenograft models, typically established by implanting human cancer cells into immunocompromised mice, are essential for evaluating the antitumor activity of compounds in a living system. These models allow researchers to study the effects of this compound on tumor growth, assess pharmacodynamic markers, and investigate potential mechanisms of resistance in a more complex environment. researchgate.netaacrjournals.orgnih.govascopubs.orgresearchgate.netnih.govwikipedia.org
Studies using in vivo xenograft models of various human cancers, including non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, have demonstrated that this compound can induce dose-dependent inhibition of tumor growth. researchgate.netaacrjournals.orgnih.govresearchgate.netwikipedia.org In some cases, tumor regression has been observed. researchgate.netaacrjournals.orgnih.govascopubs.orgresearchgate.netwikipedia.org
Analysis of tumors from these xenograft models includes histological examination, which has revealed the accumulation of enlarged, multinucleated cells, consistent with the expected consequences of Aurora B kinase inhibition and the induction of polyploidy observed in vitro. ascopubs.orgresearchgate.net Biomarker analyses, such as assessing the levels of phosphorylated histone H3 (pHH3) in tumor tissue, are performed to confirm target engagement and the mechanism of action in vivo. researchgate.netnih.govresearchgate.net A decrease in pHH3 has been observed in treated tumors, serving as a marker of Aurora B kinase inhibition. researchgate.netnih.gov
Potential Mechanisms of Resistance in Preclinical Models
Molecular Adaptations Conferring Resistance to Aurora B Inhibition
Several molecular alterations have been implicated in conferring resistance to Aurora B inhibitors in preclinical settings. One key mechanism involves mutations in the AURKB gene itself, particularly within the kinase domain. patsnap.comnih.govaacrjournals.orgresearchgate.netmdpi.com For instance, a G160E amino acid substitution in the kinase domain of Aurora B has been identified in resistant leukemia cells. nih.govaacrjournals.orgresearchgate.net Molecular modeling studies suggest that this mutation can prevent the formation of an active drug-binding motif, thereby impairing the inhibitor's ability to bind to its target. nih.govaacrjournals.orgresearchgate.net This type of mutation can lead to a significant increase in resistance, as observed in in vitro models where resistant cells showed substantially higher resistance to Aurora B inhibitors compared to parental cells. aacrjournals.orgresearchgate.net
Beyond target-specific mutations, compensatory activation of alternative signaling pathways can also contribute to resistance. patsnap.com Studies in preclinical models of non-small cell lung cancer (NSCLC) with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) have revealed the activation of Aurora B as a novel target in these resistant cells. researchgate.net Elevated levels of phosphorylated histone H3 (pH3), a marker of Aurora B activation, were observed in these cells, suggesting a widespread activation of Aurora B not linked to increased cell proliferation. researchgate.net This indicates that alternative pathways activated in response to EGFR TKI inhibition might involve or lead to increased Aurora B activity, contributing to a resistant phenotype that could potentially impact the efficacy of Aurora B inhibitors.
Furthermore, overexpression of anti-apoptotic proteins, such as BCL2, has been identified as a predictor of resistance to Aurora B inhibitors in preclinical models, particularly in small cell lung cancer (SCLC). researchgate.netaacrjournals.orgnih.gov High levels of BCL2 were found to suppress Aurora B inhibitor-induced DNA damage and apoptosis. researchgate.netaacrjournals.orgnih.gov This suggests that an increased capacity to evade programmed cell death can render cancer cells less sensitive to the cytotoxic effects of Aurora B inhibition.
Other mechanisms observed in preclinical models of resistance to various therapies, which could potentially apply to Aurora B inhibitors, include the upregulation of alternative proangiogenic pathways, epithelial-mesenchymal transition (EMT), decreased intracellular drug concentrations due to efflux pumps, and alterations in the tumor microenvironment. oaepublish.com While not specifically linked to BI-811283 in the provided context, these are general mechanisms of resistance to targeted therapies that warrant consideration in the context of Aurora B inhibition.
Preclinical Strategies to Overcome Observed Resistance
Based on the identified mechanisms of resistance, preclinical strategies have been explored to overcome or circumvent these challenges. patsnap.com One promising approach involves combination therapies targeting the compensatory pathways or resistance mechanisms. patsnap.com
Given that high BCL2 expression predicts resistance to Aurora B inhibitors in SCLC models, combining Aurora B inhibitors with BCL2 inhibitors has shown significant promise in preclinical studies. researchgate.netaacrjournals.orgnih.gov In SCLC cell lines and patient-derived xenograft (PDX) models with high BCL2 expression, the combination of an Aurora B inhibitor (such as AZD2811) with a BCL2 inhibitor (like venetoclax) significantly sensitized resistant models and achieved sustained tumor growth reduction and regression. researchgate.netaacrjournals.orgnih.gov This suggests that simultaneously targeting both Aurora B and the anti-apoptotic protein BCL2 can effectively overcome resistance mediated by BCL2 overexpression.
For resistance mechanisms involving mutations in the AURKB gene, the development of next-generation Aurora B inhibitors with novel binding motifs that are not affected by the mutation could be a strategy. aacrjournals.orgresearchgate.net Molecular docking studies have suggested that some inhibitors with different binding characteristics might retain activity against mutant Aurora B. aacrjournals.orgresearchgate.net
Furthermore, strategies aimed at preventing or overcoming resistance are considered essential for the long-term success of Aurora B inhibitors. patsnap.com This includes the development of reliable biomarkers to predict which patients are most likely to benefit from Aurora B-targeted therapies and to identify the emergence of resistance early. patsnap.com Preclinical studies exploring combinations with other targeted agents, such as MEK inhibitors or taxanes, have also been proposed as a strategy to minimize resistance and enhance antitumor efficacy. patsnap.comaacrjournals.org For example, combining an Aurora B inhibitor with a MEK inhibitor has shown improved efficacy in preclinical models of KRAS-mutant NSCLC. aacrjournals.org
While specific data on preclinical strategies to overcome resistance to this compound are limited in the provided search results, the general principles and strategies developed for other Aurora B inhibitors, such as targeting BCL2 overexpression and exploring rational drug combinations, are highly relevant and provide a framework for addressing potential resistance to this compound.
Preclinical Combination Strategies with Bi 811283
Synergistic Effects with Conventional Chemotherapeutic Agents in Preclinical Models
Research has indicated that combining BI-811283 with conventional chemotherapeutic agents can lead to synergistic anti-tumor effects in preclinical models. While specific detailed data tables from combination studies were not extensively available in the search results, the rationale for such combinations is based on the distinct mechanisms of action. This compound targets Aurora B kinase, which is crucial for proper chromosome segregation during mitosis mdpi.com. Disrupting this process can lead to aneuploidy and cell death. Conventional chemotherapies, such as platinum-based drugs (e.g., Cisplatin, Carboplatin) and antimetabolites (e.g., Gemcitabine), exert their effects through different mechanisms, including DNA damage or interference with nucleotide synthesis nih.govwikipedia.orgwikipedia.org. Combining agents with complementary mechanisms can potentially increase cancer cell killing and reduce the likelihood of resistance development.
One study mentions a phase I trial investigating this compound in combination with cytarabine (B982) in patients with acute myeloid leukemia, indicating preclinical work likely supported this combination mdpi.commdpi.com. Although the search results primarily discuss clinical trial design and outcomes for this combination, the initiation of such a trial suggests preclinical evidence of potential benefit.
Combinations with Other Targeted Therapies (e.g., Other Kinase Inhibitors, Pathway Inhibitors)
Preclinical studies have also explored combining this compound with other targeted therapies, particularly other kinase inhibitors. The rationale often involves targeting multiple nodes within critical signaling pathways that are dysregulated in cancer.
One notable area of investigation involves combining Aurora kinase inhibitors with MEK inhibitors. Expression of Aurora B kinase has been shown to be upregulated by MEK signaling in melanoma and carcinoma cell lines aacrjournals.org. Concomitant inhibition of both MEK and Aurora kinases may offer superior outcomes compared to single-agent therapy aacrjournals.org. A study using a mouse xenograft model of KRAS-mutant human non-small cell lung cancer (NSCLC) showed that combination treatment with an Aurora B inhibitor (barasertib) and a MEK inhibitor (selumetinib) resulted in improved efficacy compared to single-agent therapy aacrjournals.org. While this specific study used barasertib, it supports the concept of combining Aurora B inhibition with MEK inhibition, which could be extrapolated to this compound. Another study indicated that a combination of GSK1120212 (Trametinib) and this compound mimicked the effects of a dual MEK and Aurora kinase inhibitor (BI 847325) in BRAF- and KRAS-mutant cell lines, further supporting the potential for synergy between MEK and Aurora kinase inhibition aacrjournals.org.
Combinations with other targeted agents like EGFR inhibitors (e.g., Erlotinib, Afatinib) could also be explored in preclinical settings, particularly in cancer types where both Aurora kinase activity and EGFR signaling play a role in tumor progression. While direct preclinical data for this compound in combination with specific EGFR inhibitors were not found in the immediate search results, the principle of targeting multiple oncogenic drivers provides a rationale for such investigations.
Rationales for Combination Regimens in Preclinical Settings
The rationales for combining this compound with other anti-cancer agents in preclinical studies are multifaceted:
Synergy and Enhanced Efficacy: Combining agents with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can result in more potent anti-tumor activity and potentially overcome mechanisms of intrinsic or acquired resistance.
Overcoming Resistance: Tumors can develop resistance to single-agent therapies through various mechanisms. Combining this compound with agents that target different pathways or cellular processes may help circumvent these resistance mechanisms. For instance, targeting both mitotic progression (with this compound) and survival pathways (with a targeted therapy) could prevent resistant cells from proliferating.
Reducing Dose-Limiting Toxicities: While not directly covered in this scope (as per instructions to exclude safety/adverse effects), a common rationale in combination therapy development is the potential to use lower doses of each agent, thereby potentially reducing dose-limiting toxicities while maintaining or enhancing efficacy. Preclinical studies help determine if efficacy is maintained or improved at lower, potentially less toxic, doses in combination.
Targeting Tumor Heterogeneity: Tumors are often composed of heterogeneous cell populations with different genetic and molecular profiles. Combination therapies can simultaneously target multiple subsets of cancer cells, leading to a more comprehensive anti-tumor response.
Modulating the Tumor Microenvironment: While the primary focus of this compound is on cancer cells, some combination partners might also influence the tumor microenvironment, indirectly enhancing the effects of this compound.
Preclinical studies utilizing in vitro cell line panels and in vivo xenograft models allow for the evaluation of these rationales by assessing parameters such as cell proliferation, apoptosis, cell cycle progression, and tumor growth inhibition with different combination regimens.
Future Perspectives in Preclinical Research on Bi 811283 and Aurora B Inhibition
Elucidating Novel Downstream Pathways and Off-Target Effects
Understanding the complete spectrum of downstream pathways affected by BI-811283-mediated Aurora B inhibition is critical for fully characterizing its mechanism of action and potential therapeutic implications. While the primary role of Aurora B in mitosis and its impact on pHH3 are well-established, further preclinical research is needed to identify other key substrates and signaling cascades influenced by its inhibition. Aurora B is known to modulate checkpoint proteins like Mps1, Mad, and Bud, which regulate the spindle assembly checkpoint (SAC), and also influences substrate molecules involved in cytokinesis. semanticscholar.org Additionally, Aurora B has non-mitotic roles, including modulating telomerase, Terf1, epigenetic histone H3 states, and chromatin remodeling. mdpi.com Investigating how this compound impacts these diverse functions could reveal novel insights into its biological effects beyond direct mitotic catastrophe.
Furthermore, a thorough assessment of potential off-target effects is crucial for developing highly selective inhibitors and understanding potential limitations or toxicities. While this compound is described as a potent and selective Aurora B inhibitor researchgate.net, other Aurora kinase inhibitors have shown off-target effects on kinases like FLT3 and KIT, which can disrupt normal hematopoiesis and increase toxicity. semanticscholar.org Preclinical studies should continue to evaluate the selectivity profile of this compound against a broad panel of kinases to comprehensively identify any off-target activities. This information is vital for predicting potential side effects and for the rational design of future inhibitors with improved specificity.
Identification of Predictive Biomarkers in Preclinical Models
Identifying predictive biomarkers in preclinical models is essential for determining which tumors or patient populations are most likely to respond to this compound treatment. Phosphorylated histone H3 (pHH3) has been used as a pharmacodynamic marker of Aurora B inhibition, with studies showing reduced pHH3 levels following this compound treatment in cell lines and xenograft models. researchgate.netnih.govresearchgate.net However, further research is needed to establish pHH3 as a reliable predictive biomarker for treatment response. nih.gov
Other potential biomarkers could emerge from a deeper understanding of the downstream pathways affected by Aurora B inhibition. For instance, alterations in proteins involved in the SAC, cytokinesis, or even non-mitotic functions modulated by Aurora B could serve as indicators of sensitivity or resistance. Preclinical studies utilizing diverse tumor models should focus on correlating molecular profiles (e.g., gene expression, protein levels, mutational status) with sensitivity to this compound. This could involve exploring the role of factors like p53, which has a potential feedback loop with Aurora B and whose expression can be influenced by Aurora B inhibition. nih.gov Identifying such biomarkers in preclinical settings would provide a strong rationale for their investigation in clinical trials, aiding in patient stratification and optimizing therapeutic strategies.
Development of Next-Generation Aurora B Inhibitors with Enhanced Specificity or Efficacy
The development of next-generation Aurora B inhibitors aims to improve upon the properties of existing compounds like this compound, focusing on enhanced specificity, increased efficacy, or more favorable pharmacokinetic profiles. While this compound has shown promising preclinical activity, the pursuit of inhibitors with even greater selectivity for Aurora B over other kinases, particularly Aurora A and C, remains an active area of research. nih.gov High selectivity is hypothesized to reduce off-target toxicities. semanticscholar.org
Researchers are exploring novel chemical scaffolds and structural modifications to design inhibitors with optimized binding characteristics to the ATP-binding pocket of Aurora B. mdpi.compatsnap.com Preclinical evaluation of these next-generation compounds involves rigorous biochemical and cell-based assays to determine their potency and selectivity. patsnap.com In vivo studies using xenograft models are then employed to assess their antitumor efficacy and compare them to existing inhibitors. patsnap.com The goal is to develop compounds that can induce robust and sustained Aurora B inhibition with minimal impact on other cellular processes, potentially leading to improved therapeutic windows and outcomes. patsnap.com
Exploration of New Preclinical Therapeutic Avenues Beyond Oncology
While Aurora B inhibitors have primarily been investigated in the context of oncology due to the kinase's critical role in cell division and its overexpression in cancers, preclinical research could explore potential therapeutic avenues beyond cancer. The fundamental role of Aurora B in cell division suggests potential implications in other diseases characterized by aberrant cell proliferation or tissue remodeling.
However, specific preclinical research on this compound or Aurora B inhibitors in therapeutic areas outside of oncology is not extensively documented in the provided search results. Research on other emerging therapeutic modalities, such as gamma delta T cells, highlights the exploration of new avenues beyond traditional cancer therapies, focusing on harnessing the immune system or other biological processes. drugtargetreview.combeyondair.netbeyondair.net While this does not directly pertain to Aurora B inhibition, it illustrates the broader trend in preclinical research to explore novel mechanisms and applications. Future preclinical studies could investigate the role of Aurora B in non-oncological proliferative disorders or conditions involving dysregulated cell cycle control, potentially identifying new therapeutic targets for this compound or other Aurora B inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
